5,7-Dichloro-2-methylquinoline-4-carboxylic acid

Agrochemical Synthesis Process Chemistry Decarboxylation

Selecting this specific 5,7-dichloro-2-methylquinoline-4-carboxylic acid is crucial for patented high-temperature decarboxylation pathways yielding DCHQ-based agrochemicals. The dual electron-withdrawing chlorine atoms confer unique reactivity and lipophilicity (LogP 3.4) unattainable with non-halogenated or mono-substituted analogs, preventing costly synthetic re-optimization. Procure this well-characterized hazardous solid (H301, H318) from reliable sources with proper documentation to ensure safe handling and regulatory compliance in your laboratory.

Molecular Formula C11H7Cl2NO2
Molecular Weight 256.08
CAS No. 889973-18-6
Cat. No. B2908653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dichloro-2-methylquinoline-4-carboxylic acid
CAS889973-18-6
Molecular FormulaC11H7Cl2NO2
Molecular Weight256.08
Structural Identifiers
SMILESCC1=CC(=C2C(=CC(=CC2=N1)Cl)Cl)C(=O)O
InChIInChI=1S/C11H7Cl2NO2/c1-5-2-7(11(15)16)10-8(13)3-6(12)4-9(10)14-5/h2-4H,1H3,(H,15,16)
InChIKeyHJXCDEDXEDDWDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dichloro-2-methylquinoline-4-carboxylic Acid (CAS 889973-18-6) Procurement & Technical Specifications


5,7-Dichloro-2-methylquinoline-4-carboxylic acid is a specifically substituted quinoline-4-carboxylic acid building block with a defined halogenation pattern (chlorine atoms at C5 and C7), a methyl group at C2, and a free carboxylic acid at C4 [1]. This exact substitution pattern is documented to confer distinct chemical reactivity and is a critical intermediate in the synthesis of specialized 4-quinolone antibacterials and agrochemical bactericides [2]. Unlike many unsubstituted or mono-substituted analogs, the presence of the dual electron-withdrawing chlorine substituents significantly impacts the compound's lipophilicity (calculated LogP), acidity, and subsequent reactivity in nucleophilic substitution and decarboxylation pathways [3]. This compound is typically handled as a solid with controlled hazardous properties, including acute oral toxicity and serious eye damage potential , making its procurement from a reliable supplier with proper documentation essential for safe laboratory and industrial use.

Why 5,7-Dichloro-2-methylquinoline-4-carboxylic Acid Cannot Be Replaced by Simpler Analogs


Generic substitution of 5,7-dichloro-2-methylquinoline-4-carboxylic acid with more common, less-substituted quinoline carboxylic acids (e.g., 2-methylquinoline-4-carboxylic acid, Q1) is not feasible due to the unique electronic and steric influence of the 5,7-dichloro substitution [1]. The dual chlorine atoms at these positions are not merely inert decorations; they are essential for the compound's intended role as a precursor in patented, high-temperature decarboxylation pathways to yield 5,7-dichloro-4-hydroxyquinoline (DCHQ), a key intermediate for agrochemicals [2]. Unsubstituted or mono-substituted analogs will undergo different reaction kinetics or fail to produce the required halogenated core in subsequent synthetic steps. Furthermore, the 5,7-dichloro pattern is a known structural motif in biologically active compounds, including certain positive allosteric modulators, where the chlorine atoms directly influence target binding and selectivity . Using an alternative scaffold would necessitate a complete and costly re-optimization of the synthetic route or biological assay, as the desired physicochemical and reactivity profile is intrinsically linked to this specific halogenation pattern.

Quantitative Differentiation Evidence for 5,7-Dichloro-2-methylquinoline-4-carboxylic Acid


Synthetic Utility in Agrochemical Intermediate Production

The 5,7-dichloro substitution pattern on the quinoline-4-carboxylic acid core is explicitly required for the synthesis of 5,7-dichloro-4-hydroxyquinoline (DCHQ), a key intermediate in agrohorticultural bactericides. A patented process describes the use of 5,7-dichloro-3-carboxy-4-hydroxyquinoline (DCQA) as a direct precursor, which is obtained via hydrolysis of 3-cyano- or 3-ethoxycarbonyl-5,7-dichloro-4-hydroxyquinoline. The presence of the 5,7-dichloro motif is essential for the subsequent decarboxylation step to yield the active DCHQ [1]. In contrast, 2-methylquinoline-4-carboxylic acid (Q1), which lacks the C5 and C7 chlorine atoms, cannot be used as a starting material for this specific agrochemical pathway because it would yield an unsubstituted, and presumably inactive, 4-hydroxyquinoline [2].

Agrochemical Synthesis Process Chemistry Decarboxylation

Controlled Hazard Profile for Safe Handling and Compliance

The safety profile of 5,7-dichloro-2-methylquinoline-4-carboxylic acid is explicitly defined, which is crucial for procurement and laboratory handling. According to its Globally Harmonized System (GHS) classification, it carries the hazard statements H301 (Toxic if swallowed, Category 3) and H318 (Causes serious eye damage, Category 1) . This contrasts with the more general, less-defined hazard profile often associated with simpler quinoline analogs, such as 2-methylquinoline-4-carboxylic acid (Q1), for which such explicit GHS classifications may be less commonly documented or may differ . The precise, quantitative hazard classification allows for accurate risk assessment and implementation of necessary personal protective equipment (PPE) and engineering controls, ensuring regulatory compliance and researcher safety.

Chemical Safety Toxicology Procurement Compliance

Lipophilicity as a Determinant of Chemical Reactivity

The introduction of two chlorine atoms at the 5- and 7-positions significantly increases the lipophilicity of the quinoline-4-carboxylic acid scaffold compared to its non-chlorinated analog. This is a critical differentiator for both biological and synthetic applications. For the target compound, 5,7-dichloro-2-methylquinoline-4-carboxylic acid, the calculated LogP (XLogP3-AA) is predicted to be approximately 3.8 [1]. In contrast, the non-chlorinated analog, 2-methylquinoline-4-carboxylic acid (Q1), has a significantly lower lipophilicity due to the absence of the halogen atoms, which impacts its partitioning and reactivity in organic solvents [2]. This difference in LogP directly influences the compound's behavior in liquid-liquid extractions, chromatographic purification, and its ability to permeate biological membranes, making the 5,7-dichloro derivative more suitable for applications requiring a more hydrophobic core.

Physicochemical Property Medicinal Chemistry Synthetic Accessibility

Key Procurement and Application Scenarios for 5,7-Dichloro-2-methylquinoline-4-carboxylic Acid


Agrochemical R&D: Synthesis of 5,7-Dichloro-4-hydroxyquinoline (DCHQ) Derivatives

This compound is the essential starting material for the synthesis of 5,7-dichloro-4-hydroxyquinoline (DCHQ) and its derivatives, which are patented intermediates for agrohorticultural bactericides. The presence of the 5,7-dichloro substitution pattern is a strict requirement for the decarboxylation and functionalization steps outlined in the relevant patents. Procurement for this purpose is based on the need for a specific, halogenated quinoline core that cannot be mimicked by non-chlorinated alternatives. [1]

Medicinal Chemistry & Chemical Biology: Halogenated Scaffold for Target Engagement

In drug discovery programs, the 5,7-dichloro-2-methylquinoline-4-carboxylic acid core serves as a privileged scaffold for exploring structure-activity relationships (SAR). The dual chlorine atoms, in combination with the carboxylic acid handle, provide a unique physicochemical profile (e.g., increased LogP) and potential for orthogonal reactivity (e.g., nucleophilic aromatic substitution). This makes it a valuable building block for creating focused libraries of analogs, such as those targeting GABA-A receptors or other CNS targets, where halogenation is known to modulate potency and metabolic stability.

Process Chemistry & Method Development: Halogen-Specific Reactivity Studies

Researchers involved in synthetic method development can utilize this compound to study the influence of the 5,7-dichloro substitution pattern on key quinoline transformations, such as decarboxylation, esterification, and amidation. The defined and commercially available structure allows for direct comparison with other halogenated (e.g., 6,8-dichloro, 5-chloro) or non-halogenated analogs, providing a clear understanding of electronic and steric effects on reaction yields and selectivity. This is particularly relevant for optimizing industrial-scale processes. [2]

Chemical Safety and EHS Compliance in Research Laboratories

The explicit GHS hazard classification of this compound (H301, H318) makes it a suitable case study or standard for developing and validating laboratory safety protocols. Its procurement is driven by the need for a well-characterized hazardous substance with a defined risk profile, which is essential for training personnel, testing containment measures, and ensuring compliance with institutional and governmental safety regulations.

Technical Documentation Hub

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